molecular formula C9H11F3N2O2S B6262856 ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate CAS No. 1997578-15-0

ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B6262856
CAS No.: 1997578-15-0
M. Wt: 268.3
InChI Key:
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Description

Ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate is a synthetic organic compound with the molecular formula C₉H₁₁F₃N₂O₂S It is characterized by the presence of a thiazole ring, a trifluoropropyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate typically involves the reaction of 2-aminothiazole with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, forming the ethyl ester derivative. The trifluoropropyl group is introduced via a subsequent reaction with 1,1,1-trifluoropropan-2-amine under appropriate conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and various substituted thiazole compounds .

Scientific Research Applications

Ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-4-carboxylate
  • Methyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-thiazole-5-carboxylate
  • Ethyl 2-[(1,1,1-trifluoropropan-2-yl)amino]-1,3-oxazole-5-carboxylate

Uniqueness

This compound is unique due to the specific positioning of the trifluoropropyl group and the thiazole ring, which confer distinct chemical and biological properties. This compound’s unique structure allows for specific interactions with biological targets, making it a valuable tool in scientific research .

Properties

CAS No.

1997578-15-0

Molecular Formula

C9H11F3N2O2S

Molecular Weight

268.3

Purity

95

Origin of Product

United States

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